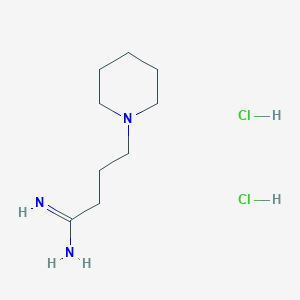

4-(Piperidin-1-yl)butanimidamide dihydrochloride

Description

4-(Piperidin-1-yl)butanimidamide dihydrochloride is a synthetic organic compound featuring a piperidine ring linked to a butanimidamide backbone, with two hydrochloride counterions.

Properties

IUPAC Name |

4-piperidin-1-ylbutanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3.2ClH/c10-9(11)5-4-8-12-6-2-1-3-7-12;;/h1-8H2,(H3,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWMLJRXHOCTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 4-Piperidone Hydrochloride

One common starting material is 4-piperidone hydrochloride , which undergoes protection and further functionalization steps.

- Protection of nitrogen : Using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions to yield N-tert-butoxycarbonyl-4-piperidone.

- Reaction conditions typically involve aqueous acetone as solvent, sodium bicarbonate as base, and stirring at room temperature for 24 hours.

- Yields for this step are high, around 93% molar yield.

Reduction and Amination

- The Boc-protected piperidone is reacted with ammonia in ethanol with titanium tetraisopropoxide catalyst.

- Sodium borohydride is added portionwise to reduce the ketone to the corresponding amine.

- Temperature control below 30°C is critical to avoid side reactions.

- After reaction, the mixture is quenched with concentrated ammonia, precipitating white solids.

- Purification involves filtration, washing with ethyl acetate and aqueous acid/base washes to isolate 4-amino-1-tert-butoxycarbonylpiperidine with yields around 81-82%.

Introduction of the Butanimidamide Group

- The amidine functionality is introduced by reacting the amino-piperidine intermediate with appropriate nitrile reagents or amidine precursors through Curtius rearrangement or other amidination reactions.

- Halogenated compounds (X = F, Cl, Br, I) may be involved in nucleophilic substitution steps to install the amidine group.

Formation of 4-(Piperidin-1-yl)butanimidamide Dihydrochloride

- The free amidine base is converted to its dihydrochloride salt by acidification with hydrochloric acid.

- This salt formation enhances compound stability and facilitates crystallization and purification.

- The dihydrochloride salt is isolated typically by filtration after crystallization from suitable solvents.

Detailed Reaction Conditions and Yields Summary

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of 4-piperidone hydrochloride | Di-tert-butyl dicarbonate, NaHCO3, aqueous acetone, RT, 24 h | 93 | High purity white solid product |

| 2 | Reduction and amination to 4-amino-1-tert-butoxycarbonylpiperidine | NH3 in ethanol, Ti(OiPr)4, NaBH4, <30°C, RT, 4 h | 81-82 | Careful temperature control required |

| 3 | Amidination via Curtius rearrangement or nucleophilic substitution | Nitrile reagents, halogenated intermediates | Not specified | Essential for amidine installation |

| 4 | Acidification to dihydrochloride salt | HCl aqueous solution | Quantitative | Facilitates crystallization and stability |

Research Findings and Analytical Data

- NMR characterization confirms the structure of intermediates, e.g., 4-amino-1-tert-butoxycarbonylpiperidine shows characteristic peaks at δ 4.05 (broad singlet, 2H), δ 2.85-2.70 (multiplet, 3H), δ 1.43 (singlet, 9H) in CDCl3 solvent.

- Purity assessments via recrystallization and solvent washes ensure high-quality intermediates.

- The described synthetic route emphasizes mild reaction conditions, high yields, and scalable processes.

Comparative Analysis of Preparation Methods

| Aspect | Method from Patent CN106432232A (2016) | Method from Patent CN102070513A (2011) |

|---|---|---|

| Starting Material | 4-piperidone hydrochloride | Benzylamine and methyl acrylate (Michael addition route) |

| Key Intermediate | N-tert-butoxycarbonyl-4-piperidone | 1-benzyl-4-piperidone hydrochloride |

| Reaction Type | Boc protection, reduction, Curtius rearrangement | Michael addition, Dieckmann condensation, decarboxylation |

| Temperature Control | Room temperature, <30°C for reduction | 0-5°C for crystallization, 80-100°C for decarboxylation |

| Yield of Protected Piperidone | 81-93% | Not explicitly stated |

| Purification | Extraction, filtration, recrystallization | Crystallization from ethanol solution |

| Scalability | Demonstrated on 200g scale | Demonstrated on lab scale |

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)butanimidamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles and electrophiles are used to replace functional groups in the compound.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can lead to amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-(Piperidin-1-yl)butanimidamide dihydrochloride serves as a crucial intermediate in the synthesis of more complex chemical entities. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. This versatility makes it a valuable component in pharmaceutical chemistry and materials science.

Biological Research Applications

Enzyme Inhibition and Drug Discovery

The compound is being investigated for its role as an enzyme inhibitor, particularly in the context of drug discovery. Its interactions with biological targets suggest potential applications in developing therapeutics aimed at various diseases, including cancer and metabolic disorders. The ability of this compound to modulate biological pathways makes it a candidate for further exploration in pharmacological studies.

Medical Applications

Therapeutic Potential

Research indicates that 4-(Piperidin-1-yl)butanimidamide dihydrochloride may have therapeutic properties against conditions such as cancer and hypertension. Its mechanism of action involves binding to specific receptors or enzymes, influencing cellular processes such as apoptosis and cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy .

Case Study: PARP Inhibition

In the context of cancer treatment, PARP inhibitors have gained attention for their ability to induce synthetic lethality in cancer cells deficient in DNA repair pathways (e.g., BRCA1/BRCA2 mutations). Compounds like 4-(Piperidin-1-yl)butanimidamide dihydrochloride are being evaluated for their efficacy in enhancing the effects of chemotherapy by targeting these pathways .

Industrial Applications

Agrochemicals and Manufacturing

Beyond its pharmaceutical applications, this compound is also utilized in the production of agrochemicals. Its chemical properties allow it to be integrated into formulations that enhance crop protection and yield. The industrial synthesis involves controlled conditions to ensure high purity and yield, making it suitable for large-scale applications.

Mechanism of Action

The mechanism by which 4-(Piperidin-1-yl)butanimidamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Research and Regulatory Considerations

- Safety Profiles : Safety data sheets for analogs (e.g., ) emphasize standard precautions for dihydrochlorides, including eye/skin protection and proper ventilation during handling.

Biological Activity

4-(Piperidin-1-yl)butanimidamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

4-(Piperidin-1-yl)butanimidamide dihydrochloride is synthesized as a building block for more complex pharmaceutical compounds. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation and reduction, which facilitate its use in drug development.

The biological activity of 4-(Piperidin-1-yl)butanimidamide dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to inhibit certain kinases, such as DYRK1A, which plays a crucial role in cell proliferation and survival. Inhibition of DYRK1A has been linked to reduced tumor growth in glioblastoma models, highlighting the compound's potential in cancer therapy .

Biological Activity

The compound exhibits a range of biological activities:

- Anticancer Activity : Studies indicate that 4-(Piperidin-1-yl)butanimidamide dihydrochloride can induce apoptosis in cancer cells by destabilizing EGFR (Epidermal Growth Factor Receptor), leading to reduced tumor growth .

- Enzyme Inhibition : It has demonstrated inhibitory effects on various enzymes, including those involved in glucose metabolism, making it a candidate for diabetes treatment .

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to quantify this effect .

Case Studies and Research Findings

Recent studies have explored the biological potentials of compounds related to 4-(Piperidin-1-yl)butanimidamide dihydrochloride:

- Inhibition of DYRK1A : Research highlighted the role of DYRK1A inhibition in promoting apoptosis in glioblastoma cells. This mechanism was shown to activate caspase pathways leading to cell death, suggesting therapeutic implications for brain tumors .

- Antidiabetic Effects : A study indicated that compounds similar to 4-(Piperidin-1-yl)butanimidamide dihydrochloride could enhance pancreatic beta-cell proliferation, providing a potential avenue for diabetes treatment through increased insulin secretion .

- Molecular Docking Studies : Docking studies have illustrated how this compound interacts with target proteins at the molecular level, providing insights into its binding affinities and potential efficacy as a therapeutic agent .

Comparative Analysis

To understand the unique properties of 4-(Piperidin-1-yl)butanimidamide dihydrochloride, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Mechanism | Therapeutic Potential |

|---|---|---|---|

| 4-(Piperidin-1-yl)butanimidamide dihydrochloride | Anticancer, Antidiabetic | DYRK1A inhibition | Cancer therapy, Diabetes |

| Harmine (similar piperidine derivative) | Beta-cell proliferation | DYRK1A inhibition | Diabetes treatment |

| Other piperidine derivatives | Variable (antimicrobial, analgesic) | Various | Pain management |

Q & A

Q. What are the established synthetic routes for 4-(Piperidin-1-yl)butanimidamide dihydrochloride, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves coupling piperidine derivatives with butanimidamide precursors under controlled conditions. For example, reductive amination or nucleophilic substitution reactions are common strategies. Key intermediates include tert-butyl carbamate-protected piperidine derivatives and amidine intermediates, which are subsequently deprotected and hydrochlorinated. High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) should be used to verify intermediate purity and structural fidelity .

Q. How should researchers characterize the purity and structural integrity of 4-(Piperidin-1-yl)butanimidamide dihydrochloride?

Methodological Answer: Combined analytical techniques are essential:

- NMR spectroscopy (¹H/¹³C) confirms molecular structure and stereochemistry.

- Mass spectrometry (MS) validates molecular weight.

- HPLC with UV detection quantifies purity (>95% recommended for biological assays).

- Thermogravimetric analysis (TGA) assesses hygroscopicity and thermal stability, critical for storage protocol design .

Q. What safety precautions are necessary when handling this compound in aqueous environments?

Methodological Answer: Due to its hygroscopic nature and potential reactivity with moisture:

- Use anhydrous solvents in inert atmospheres (e.g., nitrogen gloveboxes).

- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Store in airtight containers with desiccants at 2–8°C.

- Emergency protocols include immediate rinsing with water for spills or exposure, followed by medical consultation .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-(Piperidin-1-yl)butanimidamide dihydrochloride in multi-step synthesis while minimizing side reactions?

Methodological Answer: Optimization strategies include:

- Catalyst screening : Test palladium or nickel catalysts for coupling steps to reduce byproducts.

- Temperature gradients : Use lower temperatures (<0°C) during sensitive steps like hydrochlorination to prevent decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity.

- In-line monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental results for the compound's reactivity?

Methodological Answer: Address discrepancies through:

- Density Functional Theory (DFT) refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model solvation effects.

- Experimental validation : Conduct kinetic studies under varying pH and temperature to identify unaccounted variables.

- Cross-referencing databases : Compare results with PubChem’s predictive tools (e.g., PISTACHIO, REAXYS) to identify outliers in reaction pathways .

Q. How can this compound be utilized as a precursor in designing receptor-targeted compounds?

Methodological Answer: The piperidine and amidine moieties serve as pharmacophores for targeting GPCRs or ion channels:

- Structure-activity relationship (SAR) studies : Modify the butanimidamide chain length to enhance binding affinity.

- Molecular docking : Use AutoDock Vina to simulate interactions with target receptors (e.g., σ-1 or NMDA receptors).

- In vitro assays : Validate receptor modulation via calcium flux or cAMP assays in HEK293 cells .

Q. What experimental frameworks are recommended to analyze the compound’s stability under prolonged storage?

Methodological Answer: Design accelerated stability studies:

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–12 weeks.

- Analytical endpoints : Monitor degradation via HPLC-MS for oxidation byproducts or dimerization.

- Statistical modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Data Analysis and Theoretical Questions

Q. How can researchers reconcile conflicting bioactivity data across different in vitro models?

Methodological Answer:

- Meta-analysis : Aggregate data from PubChem and in-house assays to identify trends.

- Cell line validation : Compare results in primary cells vs. immortalized lines (e.g., SH-SY5Y vs. PC12 cells) to rule out model-specific artifacts.

- Dose-response normalization : Use Hill equation fitting to standardize EC₅₀/IC₅₀ values across studies .

Q. What theoretical frameworks explain the compound’s potential neuropharmacological effects?

Methodological Answer: Hypotheses include:

- Allosteric modulation : The piperidine core may bind allosteric sites on neurotransmitter transporters.

- Lipid bilayer interactions : Molecular dynamics simulations suggest membrane permeability enhances intracellular accumulation.

- Epigenetic effects : Amidines can inhibit histone deacetylases (HDACs), warranting ChIP-seq or RNA-seq validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.